Lipophilicity (LogP) Comparison: Ethylene vs. Methylene Spacer Impact on Partitioning
The target compound, featuring an ethylene (–CH₂CH₂–) spacer, exhibits a calculated LogP of 4.12 . This is significantly higher than the 3-substituted chloromethyl analog (CAS 1489471-85-3, LogP 3.80, ΔLogP = +0.32) but slightly lower than the 2-chloro-5-((1-(chloromethyl)cyclopropyl)methyl)thiophene analog (CAS 1492600-02-8, LogP 4.26) . The ethylene spacer contributes to increased lipophilicity relative to methylene-spacer analogs of similar molecular weight, a property that can influence membrane permeability and pharmacokinetic behavior in biologically active derivatives [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.12 (2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene, CAS 1484285-55-3) |
| Comparator Or Baseline | LogP = 3.80 (3-(2-(1-(Chloromethyl)cyclopropyl)ethyl)thiophene, CAS 1489471-85-3); LogP = 4.26 (2-Chloro-5-((1-(chloromethyl)cyclopropyl)methyl)thiophene, CAS 1492600-02-8) |
| Quantified Difference | ΔLogP = +0.32 vs. 3-thienyl chloromethyl analog; ΔLogP = –0.14 vs. 2-chloro methylene-spacer analog |
| Conditions | Calculated LogP values from Fluorochem technical datasheets (consistent computational methodology assumed) |
Why This Matters
LogP differences of 0.3–0.4 log units can translate to measurable differences in membrane partitioning and oral absorption potential, making the target compound a preferred intermediate when higher lipophilicity is desired relative to the chloromethyl analog or when a specific LogP window must be hit for downstream biological testing.
- [1] Paškevičius, T. et al. Molecules 2023, 28, 3770. Context on cyclopropylthiophene derivatives in pharmaceutical applications. View Source
